1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone
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Overview
Description
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone is a compound that features a pyrrolidine ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Coupling of the Rings: The final step involves coupling the pyrrolidine and pyrazole rings through a suitable linker, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or other reducing agents.
Substitution: Electrophiles or nucleophiles under appropriate conditions (e.g., acidic or basic).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(1H-pyrazol-3-yl)ethanone: Similar structure but lacks the methyl group on the pyrazole ring.
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-phenyl-1H-pyrazol-3-yl)ethanone: Similar structure but has a phenyl group instead of a methyl group on the pyrazole ring.
Uniqueness
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone is unique due to the presence of both the pyrrolidine and pyrazole rings, as well as the specific substitution pattern. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-4-8(12-11-7)5-10(15)13-3-2-9(14)6-13/h4,9,14H,2-3,5-6H2,1H3,(H,11,12)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBNOYOYUJWDPO-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CC(=O)N2CCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)CC(=O)N2CC[C@H](C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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